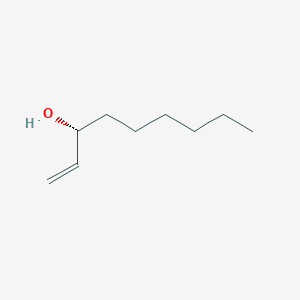
N-(1-Methyl-2-piperidinylidene)-5-nitro-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methyl-2-piperidinylidene)-5-nitro-2-pyridinamine is a chemical compound with the molecular formula C12H16N4O2 It is known for its unique structure, which includes a piperidine ring and a nitro group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-piperidinylidene)-5-nitro-2-pyridinamine typically involves the reaction of 5-nitro-2-pyridinamine with 1-methyl-2-piperidinone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methyl-2-piperidinylidene)-5-nitro-2-pyridinamine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-2-pyridinamine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(1-Methyl-2-piperidinylidene)-5-nitro-2-pyridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-Methyl-2-piperidinylidene)-5-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Methyl-2-piperidinylidene)benzenamine
- N-(1-Methyl-2-piperidinylidene)-4-nitrobenzenamine
- Methanesulfonamide, N-(1-methyl-2-piperidinylidene)
Uniqueness
N-(1-Methyl-2-piperidinylidene)-5-nitro-2-pyridinamine is unique due to the presence of both a nitro group and a piperidine ring attached to a pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
84858-94-6 |
|---|---|
Fórmula molecular |
C11H14N4O2 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
1-methyl-N-(5-nitropyridin-2-yl)piperidin-2-imine |
InChI |
InChI=1S/C11H14N4O2/c1-14-7-3-2-4-11(14)13-10-6-5-9(8-12-10)15(16)17/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
HAXLTJBRRGLPSO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1=NC2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





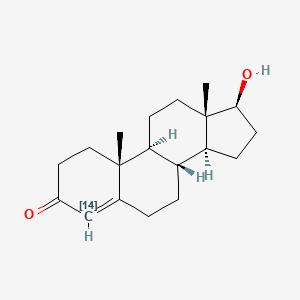


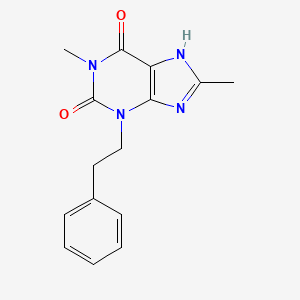

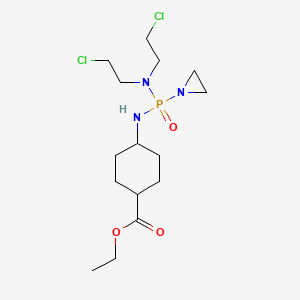

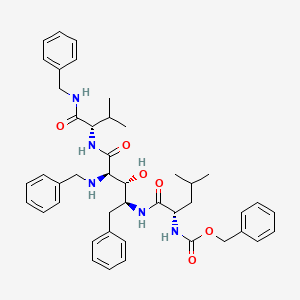
![1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B12717039.png)

